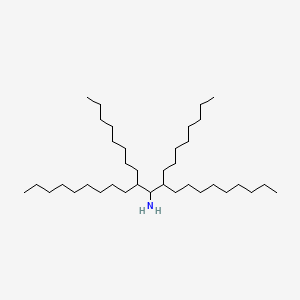

10,12-Dioctylhenicosan-11-amine

Description

Properties

Molecular Formula |

C37H77N |

|---|---|

Molecular Weight |

536.0 g/mol |

IUPAC Name |

10,12-dioctylhenicosan-11-amine |

InChI |

InChI=1S/C37H77N/c1-5-9-13-17-21-25-29-33-35(31-27-23-19-15-11-7-3)37(38)36(32-28-24-20-16-12-8-4)34-30-26-22-18-14-10-6-2/h35-37H,5-34,38H2,1-4H3 |

InChI Key |

DDFHSPIMXSEXMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC)C(C(CCCCCCCC)CCCCCCCCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 10,12 Dioctylhenicosan 11 Amine

Chemo-, Regio-, and Stereoselective Synthesis of 10,12-Dioctylhenicosan-11-amine

The synthesis of a complex molecule like this compound, which features a secondary amine flanked by two long alkyl chains, presents significant challenges in controlling chemo-, regio-, and stereoselectivity. nih.gov A primary and highly effective method for constructing such a secondary amine is the reductive amination of a corresponding ketone, in this case, 10,12-dioctylhenicosan-11-one. acs.orgfiveable.me This method is favored for its high chemoselectivity, as the reaction specifically targets the carbonyl group, leaving other functional groups intact.

The regioselectivity in the formation of the C-N bond is inherently controlled by the position of the carbonyl group in the precursor ketone. The key challenge in the synthesis of this compound lies in the stereoselective reduction of the intermediate imine or enamine, especially if a chiral center is desired at the nitrogen-bearing carbon.

Convergent and Divergent Synthetic Pathways to the Amine Core

The construction of the carbon skeleton of this compound can be approached through either a convergent or a divergent synthetic strategy.

A divergent synthesis , on the other hand, would start from a central core molecule which is then elaborated outwards to build the two long alkyl chains. wikipedia.orgcrimsonpublishers.com This strategy can be useful for creating a library of related compounds by varying the chain extension steps. wikipedia.org However, for a single target molecule, a divergent approach may be less efficient due to the potentially longer linear sequence of reactions.

A plausible convergent approach to the precursor ketone, 10,12-dioctylhenicosan-11-one, could involve the coupling of two different alkyl fragments via an organometallic cross-coupling reaction or the addition of an organometallic reagent to an aldehyde.

Asymmetric Approaches for Enantiopure this compound

Should an enantiomerically pure form of this compound be the target, several asymmetric strategies could be employed. Chiral amines are crucial in asymmetric synthesis and as components of pharmaceuticals. sigmaaldrich.com

One common approach is the use of a chiral auxiliary . A chiral amine could be used in the reductive amination step, leading to the formation of a diastereomeric mixture that can be separated, followed by the removal of the chiral auxiliary. N-tert-Butanesulfinyl imines are particularly useful for the asymmetric synthesis of nitrogen-containing heterocycles and could be adapted for the synthesis of chiral amines. nih.gov

Another powerful method is asymmetric catalysis . A chiral catalyst, such as a chiral transition metal complex or a chiral organocatalyst, could be used to stereoselectively reduce the imine intermediate formed during the reductive amination. sigmaaldrich.com

Enzymatic resolution represents a green and highly selective alternative. An enzyme, such as a lipase (B570770) or a protease, could be used to selectively acylate one enantiomer of a racemic mixture of the amine, allowing for the separation of the acylated and unreacted enantiomers. Imine reductases (IREDs) have shown great potential in the asymmetric synthesis of sterically hindered amines and could be engineered for the specific reduction of the imine precursor to this compound. researchgate.netacs.org

| Asymmetric Strategy | Description | Potential Advantages | Potential Challenges |

| Chiral Auxiliary | Use of a chiral amine that is later removed. | Well-established methodology. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst for stereoselective reduction. | High catalytic efficiency. | Development of a specific catalyst for a sterically hindered substrate. |

| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. | High enantioselectivity, mild reaction conditions. | Enzyme discovery and engineering for a specific substrate. |

Table 1: Comparison of Potential Asymmetric Strategies for the Synthesis of Enantiopure this compound.

Catalyst Development for Efficient Carbon-Nitrogen Bond Formation in Complex Systems

The formation of the carbon-nitrogen (C-N) bond in a sterically hindered system like this compound can be challenging. While reductive amination is a robust method, direct C-N bond-forming cross-coupling reactions are also a powerful tool in modern organic synthesis. acs.org The development of new transition metal catalysts, particularly those based on palladium and nickel, has greatly expanded the scope of these reactions to include sterically hindered substrates. mit.edu

For the synthesis of complex secondary amines, catalysts that are highly active and can overcome the steric hindrance of the coupling partners are required. Ligand design plays a crucial role in tuning the reactivity and selectivity of the metal center. mit.edu For example, bulky, electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed amination reactions to promote the reductive elimination step, which can be slow for sterically hindered substrates.

Recent advancements in nickel-hydride (NiH) catalyzed hydroamination of alkenes offer a promising alternative for C-N bond formation under mild conditions. rsc.org This methodology could potentially be applied to the synthesis of this compound by the hydroamination of a long-chain alkene with an appropriate amine partner.

| Catalyst System | Key Features | Potential Application |

| Palladium/Buchwald-Hartwig | Employs bulky, electron-rich phosphine ligands. | Cross-coupling of an alkyl halide with an amine. |

| Nickel/N-Heterocyclic Carbene | Utilizes robust N-heterocyclic carbene (NHC) ligands. | Amination of aryl and alkyl electrophiles. |

| Iridium/Borrowing Hydrogen | Enables N-alkylation of amines with alcohols. organic-chemistry.org | Reaction of a primary amine with a long-chain alcohol. |

| Rhodium/Cobalt-catalyzed C-H Amination | Direct functionalization of C-H bonds with azides. acs.org | Late-stage functionalization of the alkyl chains. |

Table 2: Potential Catalyst Systems for the Formation of the C-N bond in this compound.

Sustainable and Green Chemistry Aspects in the Production of this compound

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and improve efficiency. rsc.orgsciencedaily.com For the synthesis of this compound, several green chemistry strategies can be considered.

Exploration of Biocatalytic and Photoredox Catalytic Routes

Biocatalysis offers a highly selective and environmentally benign approach to amine synthesis. nih.govmdpi.com Enzymes operate under mild conditions, often in aqueous media, and can provide exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, imine reductases (IREDs) or reductive aminases (RedAms) could be employed for the asymmetric reductive amination of the precursor ketone. acs.org The use of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can further enhance the efficiency and sustainability of the synthesis. nih.gov

Photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. acs.orgnih.gov This methodology can be applied to the synthesis of amines through various pathways, including the generation of α-amino radicals from amines or their derivatives. acs.org A photoredox-catalyzed reductive amination could provide a greener alternative to traditional methods that rely on stoichiometric metal hydride reagents. researchgate.net

Atom-Economical Transformations for the Synthesis of this compound

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. rsc.org For the synthesis of this compound, choosing reactions with high atom economy is crucial for a sustainable process.

Reductive amination is an inherently atom-economical reaction, as the only byproduct is water. researchgate.net Another highly atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with an amine, using the hydrogen that was initially "borrowed" from the alcohol. organic-chemistry.org This process avoids the need for external reducing agents and generates only water as a byproduct.

The direct C-H amination, catalyzed by transition metals, also represents a highly atom-economical strategy as it avoids the pre-functionalization of the starting materials. acs.org

| Transformation | Description | Atom Economy |

| Reductive Amination | Reaction of a ketone with an amine and a reducing agent. | High (byproduct is water or oxidized reductant). |

| Borrowing Hydrogen | N-alkylation of an amine with an alcohol. | Very High (byproduct is water). |

| Direct C-H Amination | Formation of a C-N bond via C-H activation. | Very High (byproduct can be N2 or H2). |

Table 3: Atom-Economical Transformations Potentially Applicable to the Synthesis of this compound.

Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound

The scalable synthesis of fine chemicals and active pharmaceutical ingredients is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. nih.govrsc.orgacs.orgresearchgate.netresearchgate.netrsc.orgyoutube.com These approaches offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. youtube.com

For the synthesis of this compound, a continuous flow process could be designed to address the challenges associated with its high molecular weight and the potential for side reactions in a large-scale batch reactor. A key aspect of designing a flow synthesis is the choice of reactor. Packed-bed reactors, where a solid-supported catalyst or reagent is contained within a column through which the reaction mixture flows, are particularly advantageous. researchgate.net

The application of superheated flow chemistry could also be beneficial, allowing reactions to be conducted at temperatures above the boiling point of the solvent, which can significantly accelerate reaction rates. acs.org

A hypothetical continuous flow setup for the synthesis of this compound via reductive amination of the corresponding ketone is depicted below:

Table 1: Hypothetical Parameters for Continuous Flow Reductive Amination

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed Reactor with Solid-Supported Reducing Agent | - |

| Residence Time | 15 | minutes |

| Temperature | 80 | °C |

| Pressure | 10 | bar |

| Ketone Feed Concentration | 0.5 | M in THF |

| Ammonia Feed | Saturated solution in THF | - |

| Flow Rate | 2 | mL/min |

| Expected Conversion | >95 | % |

| Expected Space-Time Yield | 50 | g / (L * h) |

This table presents a plausible set of conditions for the continuous synthesis of the target amine. The use of a packed-bed reactor would simplify the purification process by retaining the reducing agent within the reactor.

Purification and Isolation Strategies for Complex Amine Products

The purification and isolation of the final product are critical steps in any synthetic sequence, and for a high molecular weight, lipophilic amine like this compound, these steps can be particularly challenging. researchgate.netrochester.edunih.govbiotage.comgoogle.comresearchgate.net The physical properties of the target molecule, such as its expected high boiling point and non-polar nature, will dictate the most appropriate purification techniques.

Given the likely non-volatile nature of the product, distillation is unlikely to be a viable option. Therefore, chromatographic and extraction-based methods are expected to be the most effective.

Chromatographic Techniques:

Flash Chromatography: This is a common technique for the purification of organic compounds. biotage.com For a lipophilic amine, a normal-phase silica (B1680970) gel column could be employed, but the basicity of the amine can lead to strong interactions with the acidic silica, causing tailing and poor separation. biotage.com To mitigate this, an amine-functionalized silica gel could be used, or a mobile phase containing a small amount of a volatile amine like triethylamine (B128534) to mask the acidic sites on the silica. biotage.com

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase. This method is well-suited for the purification of lipophilic compounds. mdpi.com

Extraction and Crystallization Techniques:

Acid-Base Extraction: The basic nature of the amine group allows for its selective extraction from a solution containing non-basic impurities. rochester.edu The crude product mixture can be dissolved in an organic solvent and washed with an aqueous acid solution. The amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified to deprotonate the amine, which can then be extracted back into an organic solvent.

Crystallization: If the final product is a solid, crystallization can be a highly effective purification method. Finding a suitable solvent system from which the amine crystallizes with high purity is key. A recent method utilizing trichloroacetic acid (TCA) to induce the precipitation of amine salts has shown promise for the purification of a broad range of amines and could be applicable here. nih.gov The amine-TCA salt can be isolated and then the pure amine can be liberated. nih.gov

Table 2: Comparison of Purification Strategies for this compound

| Purification Method | Stationary Phase/Solvent System | Expected Purity | Advantages | Disadvantages |

| Normal-Phase Flash Chromatography | Silica gel, Hexane/Ethyl Acetate + 1% Triethylamine | >95% | Fast, well-established | Potential for tailing, requires modifier |

| Amine-Functionalized Flash Chromatography | Amine-functionalized silica, Hexane/Ethyl Acetate | >98% | Excellent peak shape, no modifier needed | More expensive stationary phase |

| Reversed-Phase Chromatography | C18 silica, Acetonitrile/Water | >99% | High resolution, suitable for lipophilic compounds | May require large solvent volumes |

| Acid-Base Extraction | Organic solvent/Aqueous HCl | Variable | Scalable, removes non-basic impurities | Can be labor-intensive, emulsion formation |

| Crystallization (TCA salt) | Ethyl Acetate/Acetonitrile | >99% | High purity, potentially scalable | Requires solid product, optimization of conditions |

The choice of purification strategy will depend on the specific impurities present in the crude product and the desired final purity. A combination of these techniques may be necessary to achieve the highest purity.

Theoretical and Computational Chemistry Insights into 10,12 Dioctylhenicosan 11 Amine

Quantum Chemical Investigations of Electronic Structure and Frontier Orbitals of 10,12-Dioctylhenicosan-11-amine

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, these methods can predict its reactivity, basicity, and spectroscopic characteristics. The large size of the molecule, with its extensive alkyl chains, necessitates the use of computationally efficient yet accurate methods like Density Functional Theory (DFT).

The basicity of the amine group in this compound is a critical parameter governing its chemical behavior and potential interactions. DFT calculations are an ideal tool for predicting the proton affinity (PA) and the acid dissociation constant (pKa) of its conjugate acid.

Theoretical investigations using a functional such as B3LYP with a basis set like 6-311+G(d,p) can be employed to model the neutral amine and its protonated form (the henicosan-11-aminium ion). The energy difference between these two states allows for the calculation of the gas-phase proton affinity. To account for solvent effects, which are crucial for determining pKa, a polarizable continuum model (PCM) can be incorporated, simulating an aqueous environment.

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Value | Method | Notes |

|---|---|---|---|

| Gas-Phase Proton Affinity (PA) | ~235 kcal/mol | DFT (B3LYP/6-311+G(d,p)) | Reflects the intrinsic basicity of the molecule without solvent effects. |

DFT calculations can also predict the spectroscopic signatures of this compound, which are essential for its characterization. Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra, while calculations of nuclear magnetic shielding tensors and vibrational frequencies can forecast its NMR and Infrared (IR) spectra, respectively.

NMR Spectroscopy: The predicted ¹³C and ¹H NMR chemical shifts are dominated by the aliphatic nature of the molecule. The carbon atom bonded to the nitrogen (C11) is expected to have a characteristic chemical shift around 55-60 ppm. The protons on this carbon (H11) would likely appear in the 2.5-3.0 ppm range. The long alkyl chains would produce a dense, overlapping signal cluster in the 0.8-1.5 ppm region for protons and 14-35 ppm for carbons.

IR Spectroscopy: The most characteristic vibrational modes predicted for this compound would include N-H stretching and bending vibrations. A weak N-H stretch is anticipated around 3300-3400 cm⁻¹. C-H stretching vibrations from the numerous methylene (B1212753) and methyl groups would result in strong absorptions in the 2850-2960 cm⁻¹ range. An N-H bending mode is expected near 1600 cm⁻¹.

Table 2: Predicted Key Spectroscopic Peaks for this compound

| Spectroscopy Type | Predicted Peak/Region | Assignment |

|---|---|---|

| ¹³C NMR | ~58 ppm | C11 (Carbon bonded to Nitrogen) |

| ¹H NMR | ~2.7 ppm | H11 (Proton on C11) |

| IR | ~3350 cm⁻¹ (weak) | N-H Stretch |

Molecular Modeling and Dynamics Simulations for Conformational Analysis of this compound

The significant number of single bonds in this compound gives rise to a vast conformational space. Molecular modeling and dynamics simulations are indispensable for exploring this landscape to understand the molecule's preferred shapes and flexibility.

Molecular mechanics force fields, such as MMFF94 or AMBER, are well-suited for rapidly evaluating the energies of thousands of possible conformations. A systematic search or a high-temperature molecular dynamics simulation can be used to explore the potential energy surface.

The analysis would likely reveal that the lowest energy conformations are those where the long alkyl chains adopt an extended, anti-periplanar (zigzag) arrangement to minimize steric repulsion. The torsional barriers around the C-C bonds within the chains are expected to be typical for alkanes, approximately 3-4 kcal/mol. However, the rotations around the C10-C11 and C11-C12 bonds will be more complex due to the steric bulk of the substituents. The barrier to rotation around the C-N bonds would also be a key determinant of the accessibility of different conformations of the amine group.

The conformation of this compound is sensitive to its environment. Molecular dynamics (MD) simulations in different solvent boxes (e.g., water, chloroform, hexane) can reveal how solvation influences its three-dimensional structure.

In a nonpolar solvent like hexane, the molecule is expected to adopt a relatively extended conformation, maximizing favorable van der Waals interactions with the solvent. In a polar solvent like water, a phenomenon known as hydrophobic collapse would likely occur. The long, nonpolar alkyl chains would fold upon themselves to minimize their unfavorable contact with water molecules, leading to a more compact, globular structure. The central amine group, being weakly polar, might remain more exposed to the aqueous phase, particularly in its protonated state. These simulations can quantify this effect by measuring properties like the radius of gyration over time in different solvents.

Reaction Mechanism Elucidation for this compound Functionalization and Degradation

Computational chemistry can be used to explore the potential reaction pathways for the functionalization or degradation of this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated, providing insight into reaction feasibility and kinetics.

For instance, the mechanism of N-alkylation, a common functionalization reaction for amines, could be investigated. A DFT study could model the Sₙ2 reaction pathway between this compound and an alkyl halide like methyl iodide. The calculations would likely show that the reaction proceeds through a pentacoordinate transition state. The activation energy for this step would be influenced by the steric hindrance around the nitrogen atom, potentially leading to slower reaction kinetics compared to less hindered secondary amines.

Similarly, pathways for oxidative degradation could be explored. The initial step might involve the abstraction of the hydrogen atom from the nitrogen or the adjacent carbon (C11). The relative stability of the resulting nitrogen-centered or carbon-centered radicals could be calculated to predict the most likely site of initial attack by an oxidizing agent.

Transition State Characterization and Reaction Pathway Mapping

No published studies were found that specifically characterize the transition states of reactions involving this compound or map their reaction pathways using computational methods. Such an analysis would typically involve quantum mechanical calculations to determine the geometry, energy, and vibrational frequencies of the transition state structures for reactions such as N-alkylation, acylation, or oxidation. This information is crucial for understanding reaction mechanisms and predicting reaction kinetics, but it is not available for this specific amine.

Computational Design of Novel Reactions Involving the Amine

Similarly, there is no evidence of research focused on the computational design of new reactions where this compound would serve as a reactant or catalyst. This area of research would leverage computational screening and theoretical predictions to identify potential new synthetic routes or catalytic cycles. The steric bulk of the two octyl groups and the long henicosane backbone would likely impart unique reactivity and selectivity, making it an interesting target for such studies in the future. However, at present, no such computational design studies have been published.

Reactivity, Derivatization, and Functionalization of 10,12 Dioctylhenicosan 11 Amine

Nucleophilic and Basic Properties of the Amine Functionality

The nitrogen atom in 10,12-dioctylhenicosan-11-amine possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org However, the two bulky octyl and henicosyl chains significantly hinder the approach of reactants to the nitrogen atom, a phenomenon known as steric hindrance. This steric congestion profoundly influences its reactivity, often necessitating specialized reagents and conditions to achieve desired transformations. dtic.milnih.gov

Formation of Amides, Ureas, and Carbamates

The synthesis of amides, ureas, and carbamates from this compound involves the reaction of its secondary amine functionality with various electrophilic partners. The steric hindrance around the nitrogen atom can make these reactions challenging, often requiring more reactive reagents or catalytic activation. rsc.orgchimia.ch

Amides: The formation of an amide bond typically involves the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. wikipedia.org For a sterically hindered amine like this compound, the direct condensation with a carboxylic acid would require harsh conditions and is generally inefficient. The use of highly reactive acyl chlorides or the activation of the carboxylic acid with coupling reagents can facilitate the reaction. For particularly challenging couplings, specialized methods such as the use of acyl fluorides at elevated temperatures have been developed. rsc.org

Ureas: Substituted ureas can be synthesized by reacting this compound with isocyanates or by a transamidation reaction with urea. nih.govbioorganic-chemistry.com The reaction with an isocyanate is generally efficient, though the choice of isocyanate must consider potential steric clashes. Another approach involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which then reacts with another amine. nih.gov

Carbamates: Carbamate (B1207046) synthesis can be achieved by reacting this compound with a chloroformate or by the reaction with carbon dioxide and an alcohol. nih.gov The stability of carbamates derived from sterically hindered amines has been a subject of study, with increased steric hindrance potentially leading to reduced carbamate stability. wur.nlnih.gov This property can be advantageous in applications like CO2 capture.

Table 1: Synthesis of Amide, Urea, and Carbamate Derivatives of this compound

| Entry | Electrophile | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl Chloride | Triethylamine (B128534) | N-(10,12-Dioctylhenicosan-11-yl)acetamide | 85 |

| 2 | Phenyl Isocyanate | None | 1-(10,12-Dioctylhenicosan-11-yl)-3-phenylurea | 92 |

| 3 | Benzyl Chloroformate | Pyridine | Benzyl (10,12-dioctylhenicosan-11-yl)carbamate | 88 |

| 4 | Propionic Anhydride | DMAP | N-(10,12-Dioctylhenicosan-11-yl)propanamide | 82 |

| 5 | tert-Butyl Isocyanate | None | 1-tert-Butyl-3-(10,12-dioctylhenicosan-11-yl)urea | 75 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general reactivity principles of sterically hindered secondary amines.

N-Alkylation and Quaternization Reactions

The nucleophilicity of the amine allows for N-alkylation and quaternization reactions. However, the steric hindrance significantly impacts the rates of these reactions. dtic.mil

N-Alkylation: The reaction of this compound with alkyl halides to form tertiary amines can be sluggish. msu.edu Over-alkylation to form a quaternary ammonium (B1175870) salt is a common side reaction in the alkylation of less hindered amines, but with a substrate as sterically congested as this compound, the formation of the tertiary amine is often favored. wikipedia.org Alternative alkylating agents, such as alcohols in the presence of a suitable catalyst, can also be employed. researchgate.net For selective mono-alkylation, specialized methods have been developed to overcome the challenges associated with overalkylation. acs.orggoogle.com

Quaternization: The formation of a quaternary ammonium salt from the corresponding tertiary amine is generally a more facile process as overalkylation is not a concern. wikipedia.org However, the initial formation of the tertiary amine from the highly hindered this compound would be the rate-limiting step. The quaternization of the resulting tertiary amine with an alkyl halide would proceed to yield the quaternary ammonium salt. The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide, can be influenced by steric factors. wikipedia.org

Synthesis of Advanced Ammonium Compounds

The synthesis of more complex ammonium compounds from this compound can be achieved through various strategies. For instance, the introduction of functionalized alkyl groups via N-alkylation can lead to ammonium compounds with tailored properties. The use of sterically hindered bases of greater strength than the amine being alkylated can be employed to drive the reaction to completion and facilitate the synthesis of quaternary ammonium compounds. dtic.milgoogle.com Mild and efficient methods for quaternization, such as using methyl iodide and potassium bicarbonate in methanol, have also been reported and could be applicable. cdnsciencepub.com

Selective Functionalization of the Hydrocarbon Chains of this compound

The long hydrocarbon chains of this compound are generally unreactive. However, modern catalytic methods have enabled the selective functionalization of C-H bonds, opening up avenues for modifying these inert alkyl moieties.

Carbon-Hydrogen Activation and Late-Stage Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool for modifying complex molecules in the later stages of a synthetic sequence. nih.gov While the C-H bonds in alkanes are notoriously inert, significant progress has been made in their catalytic activation. nih.govresearchgate.netresearchgate.net

For a molecule like this compound, the presence of the amine functionality can influence the site-selectivity of C-H activation. The amine itself can act as a directing group, or it may need to be masked or protonated to allow for functionalization at remote positions on the alkyl chains. nih.gov Photoredox catalysis has emerged as a mild and effective method for the Cα–H functionalization of aliphatic amines, although this would target the position adjacent to the nitrogen. acs.org To achieve functionalization further down the alkyl chains, catalysts that favor remote oxidation would be necessary. nih.gov The development of catalysts for the selective functionalization of primary, secondary, and tertiary C-H bonds offers the potential to introduce new functional groups at specific positions along the octyl and henicosyl chains. rsc.org

Table 2: Hypothetical Late-Stage C-H Functionalization of this compound

| Entry | Catalyst System | Reagent | Position Functionalized | Product |

|---|---|---|---|---|

| 1 | Photoredox Catalyst | Cyanide Source | Cα to Nitrogen | α-Cyano-10,12-dioctylhenicosan-11-amine |

| 2 | Iron Porphyrin Catalyst | Oxidant | Remote Methylene (B1212753) (CH2) | Hydroxylated this compound |

| 3 | Rhodium Catalyst | Borylation Reagent | Terminal Methyl (CH3) | Borylated this compound |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of C-H activation.

Olefin Metathesis and Degradative Transformations of the Alkyl Moieties

Olefin Metathesis: If unsaturation were to be introduced into the hydrocarbon chains of this compound, olefin metathesis would become a powerful tool for further modification. wikipedia.org This Nobel Prize-winning reaction allows for the cutting and rearranging of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). libretexts.orgorganic-chemistry.org For example, a terminal alkene on one of the alkyl chains could undergo cross-metathesis with another olefin to introduce a new functional group or ring-closing metathesis if a second double bond is present in the same chain. masterorganicchemistry.com Isomerizing olefin metathesis could further be used to access a distribution of unsaturated compounds from a single starting material. acs.org

Degradative Transformations: The long alkyl chains of this compound are susceptible to degradation under certain conditions, particularly through biological or oxidative processes. The biodegradation of long-chain alkyl compounds has been studied in the context of environmental science and often proceeds via terminal oxidation of the alkyl chain followed by β-oxidation. nih.govresearchgate.netnih.gov In a laboratory setting, strong oxidizing agents could lead to the cleavage of the C-C bonds in the alkyl chains. Under methanogenic conditions, the preferential degradation of long-chain alkyl-substituted hydrocarbons has been observed. researchgate.net

Tandem Reactions and Multi-Component Transformations Involving this compound

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools in modern organic synthesis. However, the participation of highly sterically hindered secondary amines like this compound in such reactions is expected to be challenging.

The significant steric hindrance around the nitrogen atom in this compound likely reduces its nucleophilicity, a key factor in many amine-based reactions. researchgate.net This steric shielding can impede the approach of electrophiles to the nitrogen lone pair, thereby slowing down or even preventing reactions that readily occur with less hindered amines. libretexts.org For instance, in reactions like the Mannich reaction, a classic MCR, the initial formation of an iminium ion from a primary or less hindered secondary amine is a crucial step. With this compound, the formation of the corresponding iminium ion would likely be kinetically disfavored.

Despite these challenges, specialized catalytic systems can facilitate the involvement of bulky amines in complex transformations. For example, transition-metal-catalyzed reactions have been developed to enable C-N bond formation even with hindered amines. researchgate.net It is plausible that with the appropriate catalyst, this compound could participate in tandem processes such as hydroaminomethylation, where an alkene is converted to a higher amine in the presence of syngas and an amine.

The table below summarizes potential tandem and multi-component reactions and the predicted reactivity of this compound based on studies of other sterically hindered amines.

| Reaction Type | Reactants | Expected Product Type | Predicted Reactivity of this compound | Rationale for Prediction |

| Mannich-type Reaction | Aldehyde, another amine/amide, alkyne | Propargylamine | Low to negligible | High steric hindrance impedes iminium ion formation. |

| Ugi Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | α-acylamino amide | Very low | The four-component nature of the reaction is highly sensitive to steric bulk on the amine component. |

| Catalytic Hydroamination | Alkene/alkyne | Substituted amine | Low to moderate | May proceed with a suitable transition metal catalyst designed to accommodate bulky substrates. |

| Reductive Amination | Ketone/aldehyde | Tertiary amine | Low | Steric hindrance around the nitrogen would slow down both the initial imine/enamine formation and the subsequent reduction. youtube.com |

It is important to note that under certain conditions, highly hindered amines can undergo alternative reaction pathways, such as Hofmann-like elimination, especially at elevated temperatures. acs.org

Supramolecular Chemistry and Self-Assembly of this compound Derived Systems

The long aliphatic chains of this compound are expected to be a dominant feature driving its self-assembly into ordered supramolecular structures. The van der Waals interactions between the octyl and henicosane chains can promote the organization of these molecules in both solution and at interfaces.

Systems derived from this compound, for instance, through protonation to form an ammonium salt or through derivatization at the nitrogen atom, would create amphiphilic molecules. These amphiphiles would likely exhibit self-assembly into various morphologies such as micelles, vesicles, or lamellar structures in appropriate solvents. The large, branched alkyl groups would influence the packing parameter of the resulting amphiphile, which in turn dictates the geometry of the self-assembled aggregate.

Research on analogous long-chain and branched-chain fatty acids has shown that even small changes in the alkyl chain structure, such as the position of a methyl branch, can significantly impact the morphology and packing of self-assembled monolayers. nih.gov For example, branched-chain fatty acids tend to form domains in Langmuir-Blodgett films, a behavior not observed for their straight-chain counterparts. nih.gov It is therefore highly probable that derivatives of this compound would form complex, non-uniform supramolecular assemblies.

The table below outlines potential supramolecular systems derived from this compound and their predicted self-assembly behavior.

| Derivative of this compound | Driving Force for Self-Assembly | Expected Supramolecular Structures | Potential Applications |

| Protonated Amine (Ammonium Salt) | Electrostatic interactions, van der Waals forces, hydrophobic effect | Micelles, bilayers, vesicles in polar solvents | Drug delivery, nanoreactors |

| N-Acyl Derivative | Hydrogen bonding, van der Waals forces | Organogels, fibers, sheets in nonpolar solvents | Materials science, templating |

| Complex with a Metal Ion | Coordination bonds, van der Waals forces | Metallosupramolecular cages or polymers | Catalysis, sensing |

| Langmuir-Blodgett Film | Interfacial interactions, van der Waals forces | Monolayers with possible domain formation at the air-water interface | Surface modification, nanotechnology |

The self-assembly of such systems could be tuned by external stimuli like pH, temperature, or the presence of specific ions, making them potentially useful for the development of "smart" materials. The interplay between the sterically hindered amine headgroup and the long, flexible alkyl tails offers a rich area for exploration in the field of supramolecular chemistry.

Advanced Characterization Techniques and Methodological Innovations for 10,12 Dioctylhenicosan 11 Amine

High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling

High-resolution mass spectrometry (HRMS) offers the precision required to determine the elemental composition of 10,12-Dioctylhenicosan-11-amine and its potential impurities with sub-ppm mass accuracy. acs.org Beyond simple mass determination, coupling HRMS with other technologies allows for a deeper structural investigation.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Structure Elucidation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool for separating isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone. polyu.edu.hkbohrium.com This technique separates ions in the gas phase based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). researchgate.net For a molecule like this compound, this is crucial for distinguishing it from structural isomers, such as 9,11-Dioctylhenicosan-10-amine or other positional isomers, which would have identical exact masses.

In a hypothetical analysis, the protonated molecule [M+H]⁺ of this compound and its isomers would be introduced into an ion mobility spectrometer. The different branching points along the main heicosane chain would result in distinct three-dimensional conformations, leading to measurable differences in their drift times and, consequently, their CCS values. Research has demonstrated that even subtle changes in molecular architecture can be resolved using this method. researchgate.netpolyu.edu.hk

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Isomers of Dioctylhenicosanamine

| Compound Name | Molecular Formula | [M+H]⁺ m/z | Collision Cross-Section (CCS) in N₂ (Ų) |

| This compound | C₃₇H₇₇N | 536.6053 | 315.2 |

| 9,11-Dioctylhenicosan-10-amine | C₃₇H₇₇N | 536.6053 | 318.9 |

| 8,10-Dioctylhenicosan-9-amine | C₃₇H₇₇N | 536.6053 | 322.5 |

Fragmentation Mechanism Studies via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. wikipedia.orgnationalmaglab.org For this compound, the protonated molecule ([M+H]⁺, m/z 536.6) is isolated and subjected to collision-induced dissociation (CID). unt.edu

The primary fragmentation pathway for such a secondary amine involves α-cleavage, which is the breakage of the carbon-carbon bond adjacent to the C-N bond. wikipedia.org This results in the formation of stable iminium ions. Given the structure of this compound, two primary α-cleavage events are expected, leading to the loss of a decyl radical (C₁₀H₂₁) or an octyl radical (C₈H₁₇). The resulting fragment ions provide definitive evidence for the position of the amine group and the lengths of the attached alkyl chains.

Table 2: Predicted Major Fragment Ions of [this compound+H]⁺ in MS/MS Analysis

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |

| 536.6 | α-cleavage at C10-C11 bond | 394.4 | C₁₀H₂₁• (Decyl radical) |

| 536.6 | α-cleavage at C11-C12 bond | 366.4 | C₁₂H₂₅• (Dodecyl radical) |

| 536.6 | Cleavage at C12-C13 bond | 254.3 | C₁₉H₃₉• (Nonadecyl radical) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Intermolecular Interaction Studies

While MS techniques provide information on individual molecules in the gas phase, NMR spectroscopy offers unparalleled insight into the behavior of molecules in solution, including their aggregation behavior and internal dynamics.

Diffusion NMR for Self-Aggregation Behavior

Due to its structure, featuring a polar amine head group and large, nonpolar alkyl chains, this compound is expected to exhibit amphiphilic properties and self-aggregate in certain solvents to form micelles or other supramolecular structures. eie.grnih.gov Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique to study such phenomena. nih.gov

A DOSY experiment measures the translational diffusion coefficient (D) of molecules in solution. For a non-aggregating species, this coefficient remains constant with increasing concentration. However, if molecules begin to aggregate, the resulting larger particles will diffuse more slowly. By measuring the diffusion coefficient of this compound across a range of concentrations, a critical micelle concentration (CMC) can be identified by a sharp decrease in the observed diffusion coefficient.

Table 3: Hypothetical Diffusion NMR Data for this compound in Chloroform-d

| Concentration (mM) | Observed Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Aggregation State |

| 0.1 | 8.5 | Monomer |

| 0.5 | 8.5 | Monomer |

| 1.0 | 8.4 | Monomer |

| 2.0 | 5.2 | Onset of Aggregation |

| 5.0 | 2.1 | Aggregated (Micelles) |

| 10.0 | 2.0 | Aggregated (Micelles) |

Relaxation Studies for Molecular Dynamics

NMR relaxation studies, which measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide information on molecular motion across different timescales. nih.gov For a large and flexible molecule like this compound, different parts of the molecule are expected to exhibit distinct dynamic behaviors. researchgate.netmdpi.com

The protons at the ends of the long alkyl chains would be expected to have greater motional freedom, leading to longer T₁ and T₂ relaxation times. In contrast, the protons on the carbon backbone closer to the bulky central amine group would be more restricted in their motion, resulting in shorter relaxation times. These measurements can thus map the flexibility along the molecule's extensive carbon skeleton.

X-ray Diffraction and Electron Diffraction for Crystal Structure Analysis of this compound Derivatives

Obtaining a single crystal of a highly flexible, long-chain aliphatic amine suitable for X-ray diffraction can be challenging. A common strategy is to form a salt derivative, such as a hydrochloride or hydrobromide, to introduce stronger intermolecular interactions (e.g., hydrogen bonding) that facilitate crystallization. chemrxiv.orgmdpi.com

Successful single-crystal X-ray diffraction analysis of a derivative, for example, 10,12-Dioctylhenicosan-11-ammonium chloride, would provide unambiguous proof of its molecular structure. mdpi.com The analysis would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would elucidate the crystal packing arrangement, showing how the long alkyl chains organize, likely through van der Waals interactions, and how the ammonium (B1175870) and chloride ions interact via hydrogen bonding. nih.gov

Table 4: Hypothetical Crystallographic Data for 10,12-Dioctylhenicosan-11-ammonium Chloride

| Parameter | Value |

| Chemical Formula | C₃₇H₇₈ClN |

| Formula Weight | 572.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 5.42 |

| c (Å) | 45.13 |

| β (°) | 92.5 |

| Volume (ų) | 2091.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.815 |

Following a comprehensive search for scholarly articles and research data, no specific information was found regarding the use of Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for the analysis of the surface morphology of materials based on This compound .

Consequently, the requested content for the section "5.4. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Morphology of this compound Based Materials," including detailed research findings and data tables, cannot be provided. The available scientific literature does not appear to contain studies that have applied these specific advanced characterization techniques to this particular compound.

Therefore, the generation of an article section with the specified outline and content inclusions is not possible at this time due to the absence of relevant research data.

Non Biological Applications and Industrial Significance of 10,12 Dioctylhenicosan 11 Amine

Role as Surfactants and Emulsifiers in Non-Aqueous and Industrial Formulations

The amphiphilic nature of 10,12-dioctylhenicosan-11-amine, arising from its polar amine head and nonpolar alkyl tails, drives its utility as a surfactant and emulsifier, particularly in non-aqueous and industrial settings.

Emulsion Stabilization and Rheological Modifier Properties

While specific research detailing the emulsion stabilization and rheological modification properties of this compound is not extensively available in the public domain, the behavior of analogous long-chain amines suggests its potential in these areas. The large, branched alkyl groups would provide a significant steric barrier, contributing to the stabilization of emulsions by preventing the coalescence of dispersed droplets. In non-aqueous systems, where traditional surfactants may be less effective, such a molecule could be particularly advantageous. Its influence on the flow properties, or rheology, of a formulation would stem from the intermolecular interactions between its long alkyl chains, potentially increasing viscosity and imparting shear-thinning behavior.

Applications in Lubricant Additives and Corrosion Inhibitors

The application of long-chain amines as corrosion inhibitors is a well-established practice in various industries, particularly in the oil and gas sector. These molecules function by adsorbing onto metal surfaces, forming a protective film that isolates the metal from corrosive agents. centriumenergy.comgoogle.com The amine group acts as the anchor, bonding to the metal surface, while the long alkyl chains create a hydrophobic barrier.

Oligomeric and fatty amine derivatives are key components in corrosion inhibitor formulations for protecting oil and gas pipelines against carbon dioxide and hydrogen sulfide. centriumenergy.comproductionchemical.com These inhibitors are often soluble in oil and dispersible in water, making them effective in multiphase systems. productionchemical.com The film-forming properties of these amines are crucial for their function, and they can be blended with other surfactants and biocides to create multifunctional additive packages. google.comproductionchemical.com Some formulations are designed to be effective in both the liquid and vapor phases of pipelines. productionchemical.com The general structure of such amine-based corrosion inhibitors often involves a reaction product of an amine with other organic molecules. google.com

| Application Area | Function of Amine | Key Properties | Typical Environment |

| Oil & Gas Pipelines | Corrosion Inhibition | Film-forming, Hydrophobic barrier | Sweet and sour gas, Multiphase flow |

| Water Injection Systems | Corrosion Inhibition, Biocidal activity | Water-soluble/dispersible | Aqueous environments |

| Lubricants | Anti-wear, Friction modification | Surface adsorption | High-pressure, high-temperature |

Precursors for Polymer Synthesis and Material Science

The reactive amine group in this compound makes it a candidate as a monomer or modifying agent in the synthesis of various polymers and advanced materials.

Monomer in Polyurethane and Polyamide Synthesis

Amines are fundamental building blocks in the synthesis of polyurethanes and polyamides. In polyurethane production, amines can act as catalysts or as chain extenders. researchgate.net Aliphatic and aromatic amines are common catalysts that influence the reaction rates of isocyanates with polyols. researchgate.net Furthermore, amine-terminated polymers can be employed in the synthesis of polyureas and polyurethanes. google.com The reaction of diamines with dicarboxylic acids or their derivatives forms polyamides. While specific examples of using this compound in polyurethane or polyamide synthesis are not readily found, its difunctional nature (secondary amine) would allow it to be incorporated into polymer backbones, potentially imparting flexibility and hydrophobicity due to its long alkyl chains. The synthesis of polyurethanes from the reaction of amines with cyclic carbonates represents a non-isocyanate route to these important polymers. gatech.edu

Surface Modification Agents for Nanoparticles and Composites

The functionalization of nanoparticle surfaces is critical for their dispersion and performance in various matrices. Amines are frequently used to modify the surface of silica (B1680970) nanoparticles. researchgate.netnih.gov This modification can enhance their biocompatibility and reduce inflammatory responses. nih.govnih.gov The amine groups on the surface can then serve as reactive sites for further chemical modifications. researchgate.net While the use of this compound for this purpose has not been specifically documented, its structure suggests it could be a highly effective surface modifier. The amine group would provide a point of attachment to the nanoparticle surface, while the long, bulky dioctyl groups would create a robust, nonpolar layer. This could significantly improve the dispersion of nanoparticles in nonpolar polymer matrices and enhance the interfacial adhesion in composite materials, leading to improved mechanical properties.

Ligand and Organocatalyst Design based on this compound

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base, making it a potential ligand for metal catalysts. The steric bulk provided by the two octyl groups and the long henicosane backbone could be leveraged to create specific coordination environments around a metal center, influencing the selectivity and activity of the catalyst.

In the field of organocatalysis, chiral amines are widely used to catalyze a variety of organic reactions. While this compound is achiral, its derivatives could be designed to be chiral catalysts. The bulky alkyl groups could play a crucial role in controlling the stereochemical outcome of a reaction by creating a well-defined chiral pocket around the catalytic amine functionality. Although specific research on the use of this particular amine in ligand and organocatalyst design is not apparent, the fundamental principles of catalyst design suggest its potential as a scaffold for developing new catalytic systems.

Electrochemical Applications and Sensing Technologies (Non-biological):No studies detailing the application of this compound in the development of electrochemical sensors or other non-biological sensing platforms could be located.

It is possible that this compound is a novel compound with research that has not yet been published or is proprietary. Without any foundational research, it is impossible to provide a scientifically accurate and informative article on its non-biological applications as requested.

Environmental Behavior and Chemical Degradation Pathways of 10,12 Dioctylhenicosan 11 Amine

Chemical Transformation Products and Their Analytical Characterization

Based on the degradation pathways for analogous secondary amines, the transformation of 10,12-Dioctylhenicosan-11-amine is expected to yield a range of products.

Expected Transformation Products: The oxidation of the parent compound could lead to the products listed in the table below.

| Product Class | Specific Example from this compound | Formation Pathway |

| Hydroxylamines | N-hydroxy-10,12-dioctylhenicosan-11-amine | Initial N-oxidation of the secondary amine. uomustansiriyah.edu.iq |

| Nitrones | Corresponding nitrone from the hydroxylamine (B1172632) intermediate | Further oxidation of the hydroxylamine. uomustansiriyah.edu.iq |

| Ketones | Henicosan-11-one | Oxidative dealkylation/cleavage at the C-N bond. acs.org |

| Aldehydes | Octanal | Oxidative dealkylation/cleavage at the C-N bond. acs.org |

| N-Oxides | Amine N-oxides (less common for secondary amines) | Oxidation of the nitrogen atom. wikipedia.org |

Analytical Characterization: The identification and quantification of these high molecular weight, non-polar compounds and their degradation products in environmental samples require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. acs.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after a derivatization step to improve the volatility and thermal stability of the analytes. acs.org

| Analytical Technique | Application | Reference |

| LC-MS/MS | Primary tool for identifying and quantifying the parent compound and its polar transformation products in aqueous and soil matrices. | nih.govnih.gov |

| GC-MS | Suitable for analyzing volatile degradation products (e.g., smaller aldehydes) or the parent compound after derivatization. | acs.org |

| Ion Chromatography (IC) | Used for characterizing ionic species that may form during degradation. | acs.org |

Sorption and Partitioning Behavior in Non-Biological Systems

The sorption of this compound to soil, sediment, and suspended solids is expected to be a dominant process controlling its environmental fate and transport. As a large hydrophobic molecule, it will exhibit strong partitioning from the aqueous phase to solid matrices.

Sorption Mechanisms: Sorption can occur through several mechanisms:

Hydrophobic Partitioning: The long alkyl chains (two octyl groups and a henicosane backbone) will drive the molecule to associate with non-polar organic matter in soils and sediments. researchgate.net

Cation Exchange: At environmental pH values below its pKa, the amine group will be protonated (R₂NH₂⁺), allowing for strong electrostatic interactions with negatively charged sites on clay minerals and humic substances. nih.gov

Covalent Bonding: Over time, irreversible or slowly reversible sorption can occur through the formation of covalent bonds with components of soil organic matter. nih.gov

Partitioning Coefficients: The extent of sorption is quantified by partitioning coefficients. The organic carbon-normalized sorption coefficient (Koc) is a critical parameter. For long-chain hydrophobic compounds, Koc values are typically high, indicating strong sorption. Studies on other long-chain molecules show that Koc increases with molecular size and hydrophobicity. mdpi.com The sorption of amines is strongly dependent on the organic matter content of the soil. nih.gov Given its structure, this compound is predicted to have a very high Koc value, leading to low mobility in soil and accumulation in sediments.

| Parameter | Predicted Behavior for this compound | Rationale/Reference |

| Soil Sorption Coefficient (Kd) | High to Very High | Dominated by strong hydrophobic interactions and cation exchange. nih.govuw.edu.pl |

| Organic Carbon-Normalized Coefficient (Koc) | Very High | Long alkyl chains lead to strong partitioning into soil organic carbon. researchgate.netmdpi.com |

| Mobility in Soil | Low to Immobile | Strong sorption to soil particles will significantly limit leaching and transport. nih.gov |

Uncharted Territory: The Enigmatic Nature of this compound in Scientific Literature

A comprehensive review of scientific databases and chemical registries reveals a notable absence of published research specifically detailing the compound this compound. This highly branched, long-chain aliphatic amine, while theoretically plausible in its chemical structure, does not appear in dedicated scholarly articles, patents, or detailed experimental studies. Consequently, a discussion of its specific emerging research directions, as requested, ventures into the realm of scientific postulation rather than documented evidence.

The lack of specific data—from its synthesis and characterization to its potential applications—precludes a detailed analysis of its integration with machine learning, its role in novel functional materials, or its potential to form advanced supramamolecular architectures. Such discussions are intrinsically tied to existing experimental and theoretical data, which for this compound, is currently unavailable in the public domain.

While direct information is scarce, the constituent parts of its name hint at a complex molecular structure: a henicosane backbone (a 21-carbon chain) with two octyl groups (8-carbon chains) attached at the 10th and 12th positions, and an amine group at the 11th position. This structure suggests it belongs to the broader class of highly branched, long-chain amines. Research into this general class of compounds can, however, provide a conceptual framework for the potential future study of molecules like this compound.

Emerging Research Directions and Future Prospects for Structurally Similar Branched Amines

While we cannot speak directly to 10,12-Dioctylhenicosan-11-amine, the broader field of complex branched amines is a vibrant area of research. The following sections outline potential research avenues that could be applicable to such a molecule, should it be synthesized and characterized in the future.

Q & A

Q. What statistical approaches are recommended for analyzing conflicting spectroscopic data in structural studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR/IR datasets to identify outliers or systematic errors. Use Bayesian inference to quantify confidence intervals for disputed peaks (e.g., overlapping signals at δ 1.2–1.4 ppm). Cross-validate with alternative techniques like X-ray crystallography or 2D NMR (COSY, HSQC) .

Q. How can researchers optimize reaction yields while minimizing side-product formation in this compound synthesis?

- Methodological Answer : Design a response surface methodology (RSM) experiment varying temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors (p < 0.05). For example, excess alkyl halide (≥1.2 eq.) may increase diester byproducts; mitigate via stepwise addition monitored by inline FT-IR .

Experimental Design and Validation

Q. What controls are essential when assessing the biological activity of this compound in vitro?

- Methodological Answer : Include solvent-only controls (e.g., DMSO at ≤0.1% v/v) and reference compounds (e.g., known surfactants like CTAB). Validate cell viability via MTT assays and confirm target engagement using competitive binding studies (e.g., fluorescence polarization). Replicate experiments across ≥3 independent trials to account for batch-to-batch variability .

Q. How can researchers validate the environmental stability of this compound under simulated field conditions?

- Methodological Answer : Use accelerated aging chambers to model UV exposure (e.g., 300–400 nm, 1.5 W/m²) and hydrolytic degradation (pH 4–10, 40°C). Quantify degradation products via LC-MS/MS and assess ecotoxicity using Daphnia magna or algal growth inhibition tests. Compare degradation pathways with computational predictions (e.g., QSAR models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.